![molecular formula C6H9N B13009901 6-Azabicyclo[3.2.0]hept-3-ene CAS No. 1638763-35-5](/img/structure/B13009901.png)
6-Azabicyclo[3.2.0]hept-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azabicyclo[3.2.0]hept-3-ene is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of chemical research. The presence of the nitrogen atom within the bicyclic framework imparts distinct reactivity and stability characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Azabicyclo[3.2.0]hept-3-ene involves the enantioselective hydrolysis of β-lactam using Rhodococcus equi, which provides (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one . This precursor can then be further manipulated to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemoenzymatic processes. These processes often utilize enzymatic resolution techniques to achieve high enantiomeric purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.0]hept-3-ene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: This compound participates in Diels–Alder and 1,3-dipolar cycloaddition reactions, forming novel polycyclic structures.
Hydrolysis: Enantioselective hydrolysis of β-lactam derivatives to form specific enantiomers.
Common Reagents and Conditions
Cycloaddition Reactions: Reagents such as p-nitrobenzyl and nitrile oxides are commonly used under controlled conditions to facilitate these reactions.
Hydrolysis: Enzymes like Rhodococcus equi are employed for enantioselective hydrolysis.
Major Products Formed
Cycloaddition Products: Novel polycyclic azetidinone structures.
Hydrolysis Products: Enantiomerically pure 6-azabicyclo[3.2.0]hept-3-en-7-one.
Scientific Research Applications
6-Azabicyclo[3.2.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of antifungal agents like cispentacin.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets, such as enzymes. For example, in the synthesis of cispentacin, the compound undergoes enantioselective hydrolysis, which is facilitated by the enzyme Rhodococcus equi . This interaction highlights the compound’s ability to participate in selective biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with a nitrogen atom, used in antiviral medications.
4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid: A related compound with sulfur and nitrogen atoms in its structure.
Imipenem: A bicyclic β-lactam antibiotic with a similar core structure.
Uniqueness
6-Azabicyclo[3.2.0]hept-3-ene is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct reactivity and stability. Its ability to undergo enantioselective hydrolysis and participate in cycloaddition reactions sets it apart from other similar compounds.
Properties
CAS No. |
1638763-35-5 |
|---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
IUPAC Name |
6-azabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C6H9N/c1-2-5-4-7-6(5)3-1/h1,3,5-7H,2,4H2 |
InChI Key |
JVMATCACPSLCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)

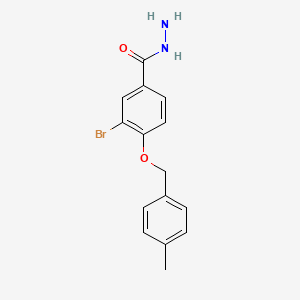
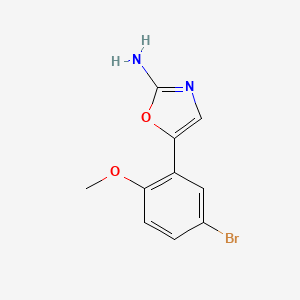


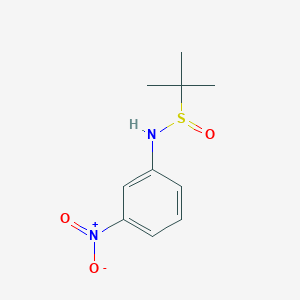
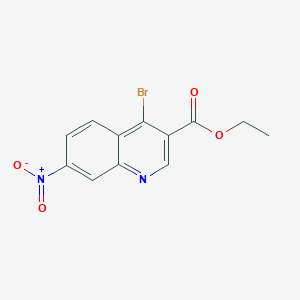
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)
![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
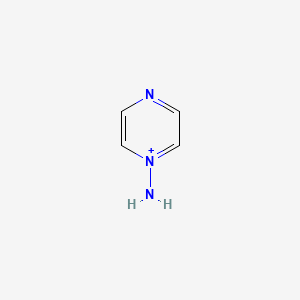

![Ethyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13009893.png)
![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
